

Night versus Day: A Tale of Two Radicals in 4-Nitrocatechol Formation

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Compound of Interest

Compound Name: 4-Nitrocatechol

Cat. No.: B145892

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A comparative analysis of OH and NO₃ radical-initiated reactions of catechol reveals significantly higher yields of the atmospheric pollutant **4-nitrocatechol** from nighttime chemistry, a crucial insight for atmospheric modeling and drug development stability studies.

Researchers and professionals in atmospheric science and drug development will find compelling data in recent studies comparing the formation of **4-nitrocatechol** from catechol, a common organic compound. The data unequivocally demonstrates that the reaction of catechol with nitrate radicals (NO₃), predominant in nighttime atmospheric chemistry, results in a substantially higher yield of **4-nitrocatechol** compared to its reaction with hydroxyl radicals (OH), which govern daytime chemistry.^{[1][2][3]}

Yield Comparison: A Clear Nighttime Advantage

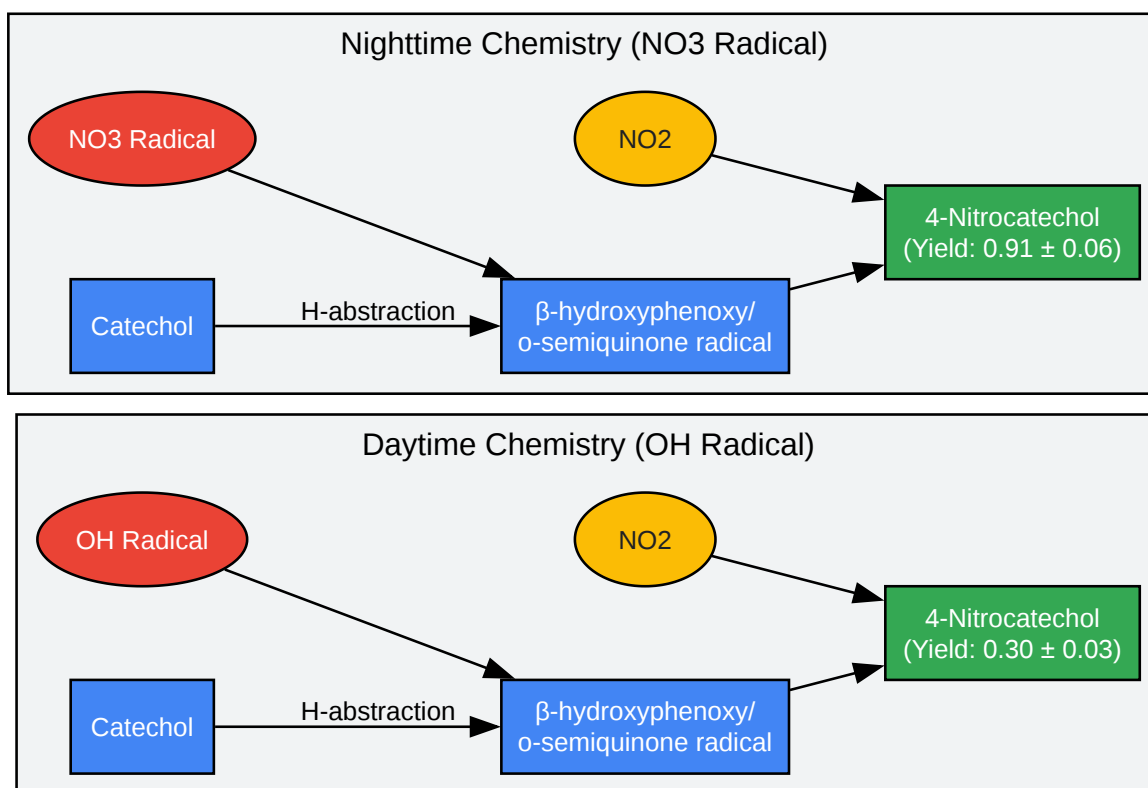
Experimental data consistently shows a stark difference in the molar yields of **4-nitrocatechol** depending on the radical initiator. The reaction of catechol with NO₃ radicals boasts a molar yield of approximately 0.91 ± 0.06 .^{[1][2][3]} In stark contrast, the reaction with OH radicals produces a significantly lower molar yield of 0.30 ± 0.03 .^{[1][2]} Some studies have reported near-quantitative yields, close to 100%, for the formation of nitrocatechols from the gas-phase reactions of catechols with NO₃ radicals.^[4] Another study simulating nighttime interfacial chemistry also reported a maximum yield of 0.90 for the formation of **4-nitrocatechol** from catechol's reaction with NO₃ radicals when the ratio of nitrogen dioxide to ozone was 4:1.^{[5][6]}^[7]

This threefold increase in yield during simulated nighttime conditions underscores the critical role of NO₃ radical chemistry in the atmospheric burden of nitroaromatic compounds. These findings have significant implications for understanding the formation of secondary organic aerosols (SOA), in which **4-nitrocatechol** is a key component.[\[1\]\[2\]\[3\]](#)

Radical Initiator	Molar Yield of 4-Nitrocatechol	Experimental Conditions
OH Radical	0.30 ± 0.03	Simulated daytime chemistry in an environmental chamber with NO _x present. [1][2][3]
NO ₃ Radical	0.91 ± 0.06	Simulated nighttime chemistry in an environmental chamber with NO _x present. [1][2][3]
NO ₃ Radical	~1.0	Gas-phase reactions. [4]
NO ₃ Radical	0.90 (maximum)	Interfacial chemistry in aqueous microdroplets with a [NO ₂]:[O ₃] ratio of 4:1. [5][6][7]

Unraveling the Reaction Mechanisms

The formation of **4-nitrocatechol** from catechol by both OH and NO₃ radicals proceeds through a similar initial step. The reaction is initiated by the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups of catechol.[\[1\]\[2\]\[3\]](#) This abstraction results in the formation of a β-hydroxyphenoxy or o-semiquinone radical. The subsequent reaction of this radical intermediate with nitrogen dioxide (NO₂) leads to the formation of **4-nitrocatechol**.[\[1\]\[2\]\[3\]](#) In the case of the NO₃ radical reaction at the air-water interface, two primary mechanisms are proposed: one involving electron transfer from catechol to NO₃ to form a semiquinone radical, and another proceeding via a cyclohexadienyl radical intermediate from the direct attack of NO₃ on the aromatic ring.[\[8\]\[9\]](#)



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*Reaction pathways for **4-nitrocatechol** formation.*

Experimental Protocols: A Glimpse into the Methodology

The cited studies employed sophisticated experimental setups to simulate atmospheric conditions and quantify the reaction products. A common methodology involves the use of environmental simulation chambers.

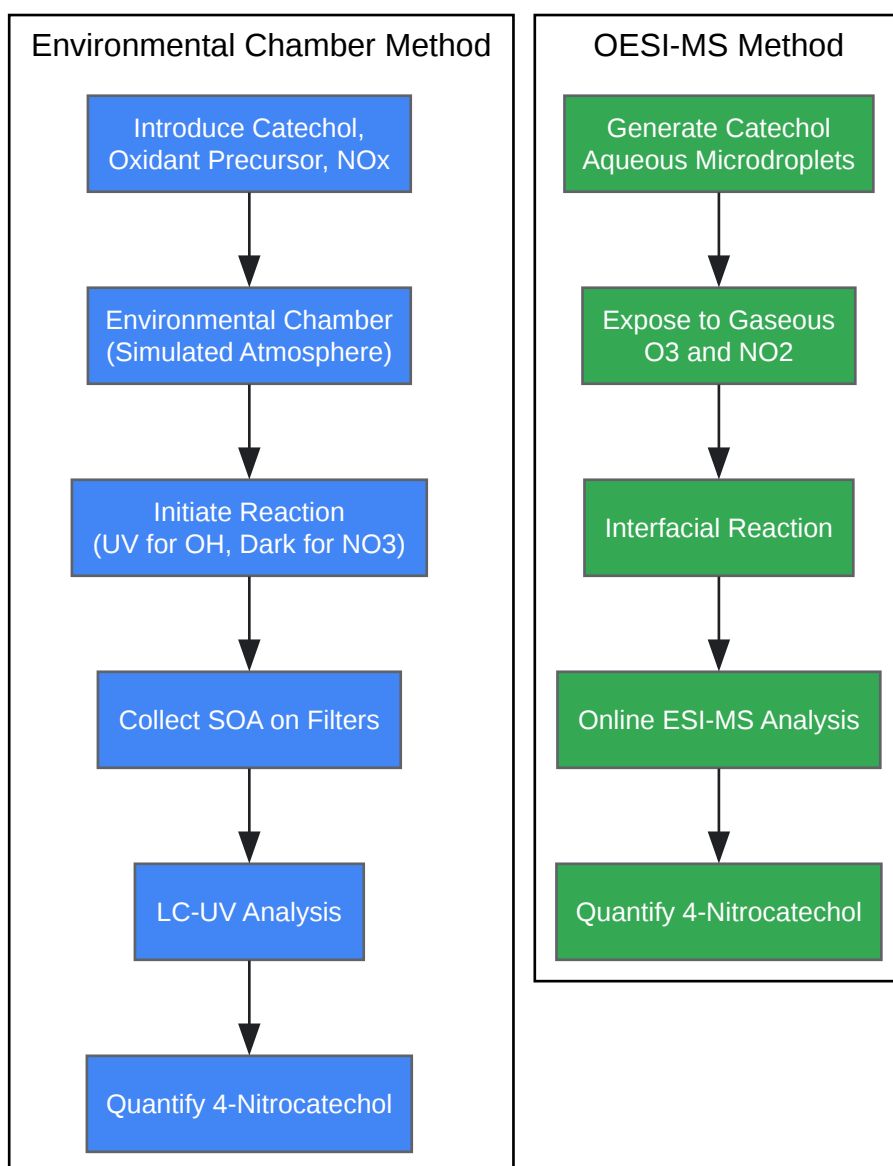
Environmental Chamber Experiments: For the gas-phase reactions, experiments were conducted in large-volume environmental chambers.^{[1][2][3]}

- Reactants: Catechol, an oxidant precursor (e.g., methyl nitrite for OH radicals or ozone and nitrogen dioxide for NO3 radicals), and NOx were introduced into the chamber.

- Conditions: The reactions were carried out under controlled temperature and pressure to mimic atmospheric conditions. Daytime chemistry was simulated using UV lights to generate OH radicals, while nighttime chemistry was simulated in the dark to allow for the formation of NO₃ radicals.
- Analysis: The concentration of reactants and products was monitored over time. Filter samples of the formed secondary organic aerosol were collected and analyzed using liquid chromatography with UV detection to identify and quantify **4-nitrocatechol**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Aqueous Microdroplet Experiments: To investigate interfacial chemistry, some studies utilized online electrospray ionization mass spectrometry (OESI-MS).[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Reactants: Aqueous microdroplets containing catechol were exposed to gaseous oxidants (ozone and nitrogen dioxide to generate NO₃ radicals).
- Conditions: The experiments were designed to simulate the interface between atmospheric particles and the gas phase.
- Analysis: The products formed at the surface of the microdroplets were directly analyzed in real-time using mass spectrometry, allowing for the quantification of **4-nitrocatechol**.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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